REACTION_CXSMILES
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[F:1][C:2]1[C:14]2[C:13](O)([C:15]3[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=3[F:25])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33].P(Br)(Br)Br>>[F:1][C:2]1[C:14]2[CH:13]([C:15]3[C:16]([F:25])=[C:17]([F:24])[C:18]([F:23])=[C:19]([F:22])[C:20]=3[F:21])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33]
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Name
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1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene
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Quantity
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4.5 g
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Type
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reactant
|
Smiles
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FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)(C1=C(C(=C(C(=C1F)F)F)F)F)O)F)F)F)F)F)F)F
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
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1100C
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl ether
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Type
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WASH
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Details
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the extract is washed with an aqueous solution (10%) of NaHCO3
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Type
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CUSTOM
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Details
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dried on sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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The residue is purified by chromatography on a silica gel column (eluant: petroleum ether/methylene chloride, 98/2)
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Type
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CUSTOM
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Details
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obtaining
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Type
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CUSTOM
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Details
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after evaporation of the pure fractions, 3.61 g of white crystalline product corresponding to the desired product
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Name
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|
Type
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product
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Smiles
|
FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F)F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |